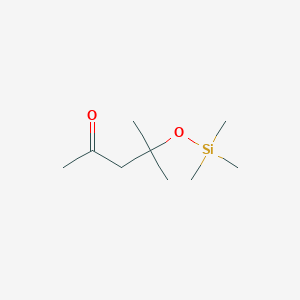
Pentane, 2-methyl-4-keto-2-trimethylsiloxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is an organic compound with the molecular formula C9H20O2Si. It is a derivative of pentane, featuring a ketone group and a trimethylsiloxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- typically involves the reaction of 2-methyl-4-pentanone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on drug development and pharmacokinetics often employs this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentane, 2-methyl-4-keto-2-trimethylsiloxy- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the trimethylsiloxy group can stabilize intermediates through silicon-oxygen bonds. These interactions facilitate the compound’s reactivity and its role in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-pentanone:
2-Pentene, 4-methyl-: An alkene with a similar carbon backbone but different functional groups.
Uniqueness
Pentane, 2-methyl-4-keto-2-trimethylsiloxy- is unique due to the presence of both a ketone and a trimethylsiloxy group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
55816-61-0 |
|---|---|
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
4-methyl-4-trimethylsilyloxypentan-2-one |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-9(2,3)11-12(4,5)6/h7H2,1-6H3 |
Clave InChI |
LZUXEUITVJWLRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


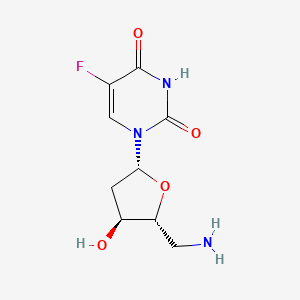
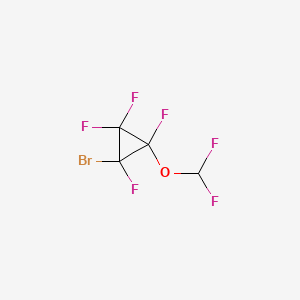
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
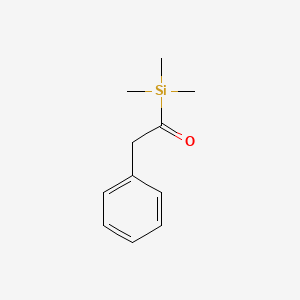


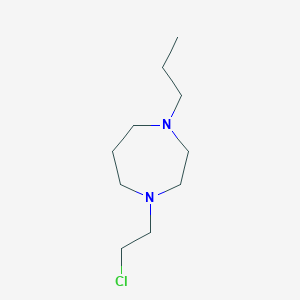

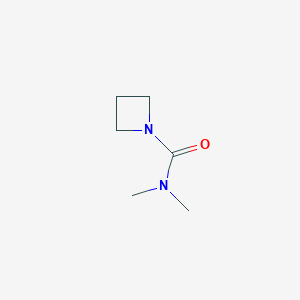
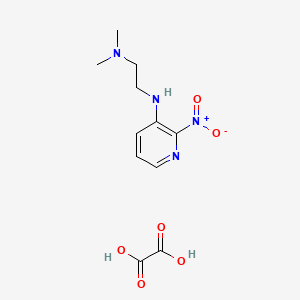
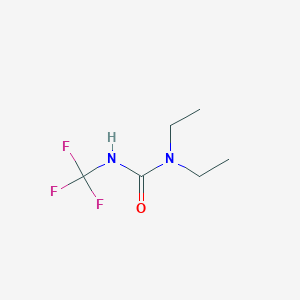
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)

